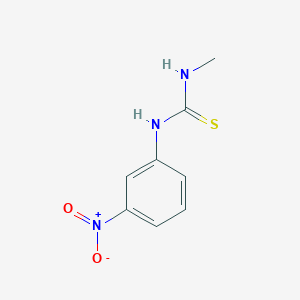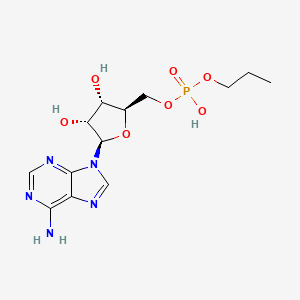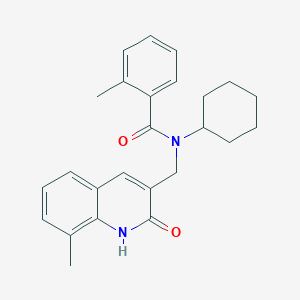
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide, also known as CX614, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound was first synthesized in the late 1990s and has since been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
作用机制
The mechanism of action of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide involves its binding to a specific site on AMPA receptors, known as the allosteric site. This binding enhances the activity of the receptors, leading to increased synaptic plasticity and improved learning and memory processes.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide can enhance long-term potentiation (LTP), a process that is critical for learning and memory. 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
实验室实验的优点和局限性
One advantage of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide is its ability to enhance LTP, which makes it a valuable tool for studying the mechanisms underlying learning and memory processes. However, one limitation of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide is its potential off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several potential future directions for research on 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide. One area of interest is its potential applications in the treatment of neurological disorders such as Alzheimer's disease. Another area of interest is its potential as a cognitive enhancer, which could have applications in healthy individuals as well as those with cognitive impairments. Additionally, further studies are needed to fully understand the mechanisms underlying the effects of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide on AMPA receptors and synaptic plasticity.
合成方法
The synthesis of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide involves several steps, starting with the reaction of 2-chlorobenzoyl chloride with hydroxylamine to form 2-chlorobenzohydroxamic acid. This intermediate is then reacted with ethyl chloroformate to form ethyl 2-chlorobenzohydroxamate, which is subsequently reacted with cyclohexylamine to form 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide.
科学研究应用
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide has been studied extensively for its potential applications in scientific research. One of the most well-known applications of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide is its use as a positive allosteric modulator of AMPA receptors in the brain. This means that 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide can enhance the activity of these receptors, which are involved in learning and memory processes.
属性
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c18-14-9-5-4-8-13(14)17-20-16(23-21-17)11-10-15(22)19-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGUDEYNSIXXRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7712876.png)


![N-(3-fluorophenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7712900.png)
![2-chloro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712903.png)
![4-methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712911.png)

![ethyl 4-[(N'-cyclooctylidenehydrazinecarbonyl)formamido]benzoate](/img/structure/B7712933.png)
![2-(N-cyclohexylmethanesulfonamido)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7712941.png)

![2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid](/img/structure/B7712943.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7712960.png)

